BMS-986122 - 313669-88-4

BMS-986122

Catalog Number: EVT-263359
CAS Number: 313669-88-4
Molecular Formula: C16H15BrClNO3S2
Molecular Weight: 448.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS 986122 is a positive allosteric modulator of μ-opioid receptors that increases β-arrestin recruitment stimulated by endomorphin 1 in U2OS-OPRM1 human osteosarcoma cells expressing μ-opioid receptors (EC50 = 3 μM). It potentiates endomorphin 1-induced inhibition of forskolin-stimulated adenylyl cyclase activity in CHO cells expressing human recombinant μ-opioid receptors (EC50 = 8.9 μM). BMS 986122 also enhances [35S]GTPγ binding stimulated by the μ-opioid agonist DAMGO by 7- and 4.5-fold in C6μ glioma cell membranes that express μ-opioid receptors and mouse brain membranes, respectively.
BMS-986122 is a positive allosteric modulator of the μ-Opioid Receptor.

3-(2-Benzoyl-4-chlorophenyl)-4H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione Derivatives

Compound Description: This series of compounds features a spiro[indole-3,2'-[1,3]thiazolidine] core with a 2-benzoyl-4-chlorophenyl substituent at the 3-position of the thiazolidine ring. These derivatives were synthesized and evaluated for their anti-tubercular and antimicrobial activities. []

Sulfonyl 1,2,3-Triazolyl Imidazoles

Compound Description: These derivatives feature a 1,2,3-triazole ring linked to an imidazole ring through a sulfonyl bridge. These compounds were synthesized using a ramachary organocatalytic cycloaddition method and evaluated for their anticancer activity. []

3. 2-[amino]-N-(un/substituted-phenyl)acetamides

Compound Description: These compounds contain a central acetamide group connected to a (4-chlorophenyl)sulfonyl moiety and a 2,3-dihydro-1,4-benzodioxin-6-yl group. The phenyl ring of the acetamide bears various substituents. These molecules were synthesized and evaluated for their antimicrobial and antifungal activities. []

6-Bromo-3-(4-chlorophenyl)-2-(4-methoxyphenyl)-3,4-dihydro-1,3,2-benzoxazaphosphinine 2-sulfide

Compound Description: This compound features a 3,4-dihydro-1,3,2-benzoxazaphosphinine ring with bromo, 4-chlorophenyl, and 4-methoxyphenyl substituents. The structure was elucidated through X-ray crystallography. []

4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives

Compound Description: This series comprises various derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, including N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles. These compounds were synthesized and assessed for their antimicrobial activity and toxicity. []

7-((6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophyllines

Compound Description: This series features a theophylline core connected to a [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system through a methylene bridge. Various aryl substituents were introduced on the thiadiazole ring. These compounds were synthesized and their potential biological activities were predicted using in silico molecular docking studies. []

trans-5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide

Compound Description: This compound contains a 1,3-thiazolidine ring substituted with a 4-chlorophenyl group, a methyl group, and a cyclohexylcarboxamide moiety. The structure was determined using X-ray crystallography. []

3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid

Compound Description: This compound features a 1,3-thiazolidine ring substituted with a 4-chlorophenyl group, a tert-butoxycarbonyl group, and a carboxylic acid group. The structure was elucidated by X-ray crystallography. [, ]

4′-(4-Chloro­phenyl)‐3′'‐ethyl‐1′‐methyl‐1H‐indole‐3‐spiro‐2′‐pyrrolidine‐3′‐spiro‐5′′‐[1,3]­thia­zole‐2(3H),2′′(3′′H),4′′(5′′H)‐trione benzene sesquisolvate

Compound Description: This complex molecule contains a spirocyclic system composed of an indole, pyrrolidine, and thiazole ring. A 4-chlorophenyl group is attached to the thiazole ring. The compound was synthesized via a [3 + 2] cycloaddition reaction. []

1,3-Thiazolidine-dicarboxylates

Compound Description: This group refers to a class of compounds containing a 1,3-thiazolidine ring with two carboxylate groups attached. These compounds were synthesized through cycloaddition reactions between thioketones and azomethine ylides. []

2,3-Bis(4-chlorophenyl)-1,3-thiazolidin-4-one and trans-2,3-Bis(4-chlorophenyl)-1,3-thiazolidin-4-one 1-oxide

Compound Description: These two compounds are structurally related, both containing a 1,3-thiazolidine ring with two 4-chlorophenyl substituents. The second compound also has an oxygen atom double-bonded to the sulfur atom in the ring. The structures were determined using X-ray crystallography. []

2-[4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione dimethyl sulfoxide monosolvate

Compound Description: This compound is a complex molecule containing a benzo[de]isoquinoline-1,3-dione moiety linked to a 4-chlorophenyl-substituted azetidine ring via a methylene bridge. The structure was determined using X-ray crystallography. []

Erbium Nanocomplex with Mesoionic 2(4-chlorophenyl)-3-methyl-4(methoxyphenyl)-1,3-thiazolium-5-thiolate and 2,2-Bipyridine

Compound Description: This study focuses on a nanocomplex formed between erbium, a mesoionic 1,3-thiazolium-5-thiolate ligand containing 4-chlorophenyl and 4-methoxyphenyl substituents, and 2,2-bipyridine. The thermal behavior and spectroscopic properties of the complex were investigated. []

E,Z-5-arylmethylene-4-oxo-2-thioxo-1,3-thiazolidine and 3,3'-dithiobis-2H-1-benzopyran-2-one derivatives

Compound Description: This study describes the synthesis and reactions of E,Z-5-arylmethylene-4-oxo-2-thioxo-1,3-thiazolidine and 3,3'-dithiobis-2H-1-benzopyran-2-one derivatives, showcasing their potential as versatile intermediates in organic synthesis. []

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description: This compound features an indole ring substituted with a phenylsulfonyl group and linked to a bromo-methoxyphenyl acetamide moiety. The structure was elucidated by X-ray crystallography. []

Bis-heterocyclic phenyl-containing -4-oxo-1,3-thiazolidine derivatives

Compound Description: This research focuses on the synthesis of various bis-heterocyclic derivatives containing a -4-oxo-1,3-thiazolidine moiety, highlighting the value of this heterocyclic system in accessing diverse chemical space. []

(1S,3′S,3a′R,6′S)-6′-(2-Chlorophenyl)-3′-[(2R,3S)-1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-2-oxo-3′,3′a,4′,6′-tetrahydro-2H,2′H-spiro[acenaphthylene-1,1′-pyrrolo[1,2-c][1,3]thiazole]-2′,2′-dicarbonitrile

Compound Description: This compound is a complex molecule containing a spirocyclic system composed of acenaphthylene, pyrrolo[1,2-c][1,3]thiazole, and azetidine rings. A 2-chlorophenyl group is attached to the pyrrolothiazole ring. The structure was determined using X-ray crystallography. []

2-(3-Methoxyphenyl)quinazoline Derivatives

Compound Description: This series includes various 2-(3-methoxyphenyl)quinazoline derivatives that were discovered as potent agonists of the constitutive androstane receptor (CAR), a key regulator of xenobiotic metabolism. []

(2R,4R)-3-(tert-Butoxycarbonyl)-2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid monohydrate

Compound Description: This compound contains a 1,3-thiazolidine ring substituted with a 3-chlorophenyl group, a tert-butoxycarbonyl group, and a carboxylic acid group. The structure was elucidated by X-ray crystallography. []

4′-(4-methoxyphenyl)-1′-methyl-5-diphenyl-5,6,7,8,9,10-hexahydro-1,3-cyclooctapyrimidino-[2,3-b]thiazole-2-spiro-3′- pyrrolidine-2′-spiro-3″-1H-indole-2″,3(2H,3″H)-dione

Compound Description: This compound is a complex, polycyclic molecule containing indole, pyrrolidine, thiazole, and cyclooctapyrimidine ring systems. A 4-methoxyphenyl group is attached to the thiazole ring. []

2-(4-Chlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiazolidin-4-one

Compound Description: This compound features a 1,3-thiazolidin-4-one ring system connected to a 1,3,4-thiadiazole ring through a carbon-carbon bond. The thiazolidinone ring is substituted with a 4-chlorophenyl group, while the thiadiazole ring bears a 4-methoxyphenyl group. []

3-Bromo-1-(2,4-dichlorophenyl)-2-methoxy-3-(4-methoxyphenyl)propan-1-one–2-bromo-3-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)-3-methoxypropan-1-one (0.91/0.09)

Compound Description: This entry refers to a co-crystal of two isomeric compounds, both featuring a propane chain with various halogen and methoxy substituents. []

4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines

Compound Description: This research focuses on a series of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines synthesized and evaluated for their antihypertensive potential. []

Spiropyrrolo[1,2-a]isoquinoline Derivatives

Compound Description: This study describes the synthesis of novel spiropyrrolo[1,2-a]isoquinoline-oxindole skeletons through a three-component [3 + 2] cycloaddition reaction involving (Z)-5-arylidene-1,3-thiazolidine-2,4-diones. []

3-(2-bromo-5-methoxyphenyl)-7-(substituted-benzylidene)-6(substituted-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and 3-(2-bromo-5-methoxyphenyl)-6-(substituted-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

Compound Description: This study involves the synthesis and biological evaluation of two series of compounds featuring a [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. These compounds were assessed for their antioxidant, analgesic, anti-inflammatory, and antimicrobial activities. []

2-{4-[3-aryl-1-phenylpyrazol-4-yl]-1,2,3-triazol-1-yl}-1-(4-methyl-2-aryl-1,3-thiazol-5-yl)ethanol derivatives

Compound Description: This study describes the synthesis and antimicrobial evaluation of novel pyrazolyl-1,2,3-triazolyl-thiazolyl-ethanol derivatives. The compounds were prepared through a click chemistry approach and screened for their activity against bacterial and fungal strains. []

(Z)-N′-(3-Ethyl-4-oxothiazolidin-2-ylidene)-2-[6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide

Compound Description: This compound features a (Z)-3-ethyl-4-oxothiazolidin-2-ylidene moiety connected to an imidazo[2,1-b]thiazole ring system bearing a 4-methoxyphenyl substituent. The structure was determined using X-ray crystallography. []

(Z)-3-(4-Bromophenyl)-2-[(2-phenylcyclohex-2-en-1-yl)imino]-1,3-thiazolidin-4-one

Compound Description: This compound contains a 1,3-thiazolidin-4-one ring system substituted with a (Z)-2-[(2-phenylcyclohex-2-en-1-yl)imino] group at the 2-position and a 4-bromophenyl group at the 3-position. The structure was elucidated by X-ray crystallography. []

(4R,5R)-2-Bromo-1,3-bis-(4-methylphenylsulfonyl)-4,5-diphenyl-1,3,2-diazaborolidine and (4S,5S)-2-Bromo-1,3-bis-(4-methylphenylsulfonyl)-4,5-diphenyl-1,3,2-diazaborolidine

Compound Description: These two compounds are enantiomers containing a 1,3,2-diazaborolidine ring with two 4-methylphenylsulfonyl groups and two phenyl groups attached. These chiral bromoborane reagents are used to control the stereochemistry of various enantioselective reactions. [, ]

3-(2-bromo-5-methoxyphenyl)-5-methyl-1(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole

Compound Description: This compound contains a 1,2,4-triazole ring connected to a 1,3-thiazole ring. The triazole ring is substituted with a 2-bromo-5-methoxyphenyl group, while the thiazole ring bears a phenyl group. []

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

Compound Description: This compound features a benzenesulfonamide moiety connected to a pyrimidine ring through a sulfur atom. The pyrimidine ring is substituted with a bromo group and a morpholine ring. The structure was determined by X-ray crystallography. []

Fluorine-18 Labeled 2β-Carbomethoxy-3β-(4-chlorophenyl)-8-[-3-fluoropropyl]nortropane (FPT)

Compound Description: This study describes the synthesis and biological evaluation of a fluorine-18 labeled nortropane derivative as a potential PET imaging agent for mapping cocaine receptor sites. []

2-benzylidenebutane-1,3-dione, 2-hydrazonobutane-1,3-dione, and trifluoromethyl-1H-pyrazole analogues

Compound Description: This study involves the design, synthesis, and antitumor evaluation of various 2-benzylidenebutane-1,3-dione, 2-hydrazonobutane-1,3-dione, and trifluoromethyl-1H-pyrazole analogues. []

3'-aryl-7-bromo-spiro[[1]benzothiophene-3,2'-[1,3]thiazolidine]-2,4'-dione derivatives

Compound Description: This study describes the synthesis and anticonvulsant activity evaluation of a series of spiro[[1]benzothiophene-3,2'-[1,3]thiazolidine]-2,4'-dione derivatives. []

Bifunctional Reactive Dyes via 4-(4-Methoxyphenyl)-Thiazol-2-Amine and 4-(4-Bromophenyl)-1,3-Thiazol-2-Amine

Compound Description: This study describes the synthesis and characterization of novel bifunctional reactive dyes containing thiazole moieties with 4-methoxyphenyl and 4-bromophenyl substituents. []

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

Compound Description: MF498 is a potent and selective antagonist of the E prostanoid receptor 4 (EP4), which plays a role in inflammation and pain. The compound was investigated for its efficacy in treating rheumatoid arthritis and osteoarthritis in rodent models. []

rac-2-Bromo-3-ethoxy-1,3-bis(4-methoxyphenyl)propan-1-one

Compound Description: This compound features a propane chain with two 4-methoxyphenyl groups, a bromine atom, and an ethoxy group attached. The structure was determined using X-ray crystallography. []

2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one

Compound Description: This compound features a prop-2-en-1-one moiety substituted with a 2-bromo-1-chlorophenyl group and a 4-methoxyphenyl group. The structure was determined using X-ray crystallography. []

1,3-thiazolium-5-thiolates Mesoionic Compounds

Compound Description: This research investigates the first hyperpolarizability of three mesoionic 1,3-thiazolium-5-thiolates bearing different substituents, dissolved in dimethyl sulfoxide. The study employed Hyper-Rayleigh scattering experiments with an excitation source operating at λ = 1180 nm (ω = 8475 cm–1) and the obtained data was analyzed using the classical two-level model. []

Diiron Propane-1,3-dithiolate Complexes with Substituted Phosphine Ligands

Compound Description: This research reports the synthesis, characterization, and electrochemistry of five diiron propane-1,3-dithiolate complexes incorporating various substituted phosphine ligands. The complexes were characterized using elemental analysis, spectroscopy, and X-ray crystallography. Additionally, their electrochemical properties and ability to catalyze proton reduction to H2 in the presence of HOAc were investigated. []

1,3-Thiazolidines from N-Isopropyl- and N-(4-Methoxyphenyl)-Substituted Azomethine Ylides

Compound Description: This study investigates the [2+3] cycloaddition reactions of thermally generated N-isopropyl- and N-(4-methoxyphenyl)-substituted azomethine ylides with various dipolarophiles, leading to the formation of diverse 1,3-thiazolidine derivatives. The research elucidates the influence of substituents on the reaction rate and stereoselectivity, further expanding the scope and understanding of these cycloaddition reactions. []

Classification and Source

BMS-986122 falls under the category of positive allosteric modulators (PAMs). These compounds bind to an allosteric site on the μ-opioid receptor, enhancing the receptor's response to orthosteric agonists such as morphine and endomorphin-I. The chemical structure of BMS-986122 is defined by its IUPAC name and molecular formula: C₁₆H₁₅BrClNO₃S₂, with a molar mass of 448.77 g/mol .

Synthesis Analysis

Technical Details

  • Starting Materials: Various commercially available precursors are utilized.
  • Key Reactions: Substitution reactions on aromatic systems and formation of heterocycles.
  • Purification: Techniques such as chromatography are employed to isolate the final product.
Molecular Structure Analysis

The molecular structure of BMS-986122 reveals several key features:

  • Core Structure: It contains a heterocyclic component that is essential for its activity as a PAM.
  • Functional Groups: The presence of bromine, chlorine, and sulfur atoms contributes to its unique binding characteristics at the μ-opioid receptor.
  • 3D Configuration: The spatial arrangement of atoms is critical for its interaction with the receptor, influencing both efficacy and selectivity .

Structural Data

  • SMILES Notation: A representation that aids in computational modeling.
  • 3D Models: Computational models can be generated to visualize interactions with receptor sites.
Chemical Reactions Analysis

BMS-986122 primarily functions through allosteric modulation rather than traditional agonism. It does not activate the μ-opioid receptor directly but enhances the effects of existing agonists. This modulation is characterized by:

  • Concentration-Dependent Effects: BMS-986122 shifts the dose-response curve for agonists like endomorphin-I leftward, indicating increased potency .
  • Cooperativity Factor: The compound exhibits a cooperativity factor (α) of approximately 7, indicating strong allosteric effects .

Relevant Parameters

  • Equilibrium Dissociation Constant (K_b): Approximately 5 µM for binding to its allosteric site.
  • Efficacy Enhancement: Increases the maximum response to agonists significantly without direct activation.
Mechanism of Action

The mechanism through which BMS-986122 operates involves enhancing the binding affinity and efficacy of μ-opioid receptor agonists. It selectively binds to an allosteric site distinct from the orthosteric binding site where traditional agonists act. Key points include:

  • Allosteric Modulation: Enhances the action of endogenous opioids by stabilizing active conformations of the receptor.
  • Lack of Agonist Activity: Does not activate the receptor independently; therefore, it minimizes side effects associated with full agonists .

Data Supporting Mechanism

Animal studies have demonstrated that BMS-986122 can produce analgesic effects similar to traditional opioids but without common side effects like constipation or respiratory depression .

Physical and Chemical Properties Analysis

BMS-986122 exhibits several important physical and chemical properties:

  • Solubility: Solubility characteristics are crucial for bioavailability; specific solubility data may vary based on formulation.
  • Stability: Stability under physiological conditions is essential for therapeutic efficacy.

Relevant Data

  • Melting Point: Specific melting point data may be necessary for formulation considerations.
  • pH Stability: Understanding pH stability can guide formulation development.
Applications

BMS-986122 holds promise in various scientific applications:

  1. Pain Management: As a potential analgesic with fewer side effects compared to traditional opioids.
  2. Research Tool: Useful in studying μ-opioid receptor signaling pathways and allosteric modulation mechanisms.
  3. Drug Development: Serves as a lead compound for developing new classes of pain relief medications that minimize addiction risks associated with conventional opioids .

Properties

CAS Number

313669-88-4

Product Name

BMS-986122

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine

Molecular Formula

C16H15BrClNO3S2

Molecular Weight

448.8 g/mol

InChI

InChI=1S/C16H15BrClNO3S2/c1-22-15-7-2-11(10-14(15)17)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3

InChI Key

PNGJPVDGZNPZHY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl)Br

Solubility

Soluble in DMSO

Synonyms

BMS-986122; BMS 986122; BMS986122.

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.